
Octaethylene glycol
Overview
Description
Octaethylene glycol (CAS 5117-19-1) is a polyethylene glycol (PEG) derivative with the molecular formula C₁₆H₃₄O₉ and a molecular weight of 370.44 g/mol . It is characterized by a linear chain of eight ethylene glycol units terminated by hydroxyl groups.
Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Octaethylene glycol typically involves the reaction of phenol with oxygen in the presence of suitable catalysts. This catalytic oxidation process results in the formation of the desired polyether compound .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction conditions such as temperature, pressure, and catalyst concentration. This ensures consistent product quality and high yield .
Chemical Reactions Analysis
Types of Reactions: Octaethylene glycol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler polyether alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like tosyl chloride or mesyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler polyether alcohols.
Substitution: Tosylates, mesylates.
Scientific Research Applications
Surfactants
Role in Surfactant Formulation
Octaethylene glycol is primarily utilized in formulating non-ionic surfactants, which are crucial in various cleaning products. These surfactants lower surface tension, enhancing the effectiveness of detergents and cleaning agents. For instance, OEG derivatives such as this compound monododecyl ether (C12E8) are employed in household and industrial cleaners due to their excellent emulsifying properties .
Case Study: Effectiveness in Cleaning Products
Research has shown that formulations containing OEG-based surfactants demonstrate superior cleaning performance compared to traditional anionic surfactants. A study highlighted that C12E8 significantly improved the removal of oily stains from fabrics, indicating its potential for enhanced cleaning efficacy .
Cosmetic Formulations
Moisture Retention Properties
In the cosmetic industry, this compound serves as a humectant in lotions and creams, aiding in moisture retention and skin hydration. Its ability to attract water molecules makes it a valuable ingredient in personal care products .
Data Table: Cosmetic Products Containing OEG
Product Type | Functionality | Example Ingredients |
---|---|---|
Moisturizers | Humectant | This compound |
Creams | Emulsifier | C12E8 |
Cleansers | Surfactant | C10E8 |
Pharmaceutical Applications
Solvent and Excipient Uses
this compound is widely used as a solvent and excipient in pharmaceutical formulations. It enhances drug solubility and bioavailability, which is critical for effective drug delivery systems .
Case Study: Pharmacokinetic Studies
A study utilized liquid chromatography-tandem mass spectrometry (LC-MS-MS) to analyze the pharmacokinetics of this compound monodecyl ether (C10E8) in rat plasma. The research demonstrated that C10E8 had an oral bioavailability of 34.4%, underscoring its potential as a drug delivery enhancer .
Polymer Production
Synthesis of Polyurethanes
OEG is instrumental in synthesizing polyurethanes, which are extensively used in coatings, adhesives, and foams due to their durability and flexibility . The incorporation of OEG into polyurethane formulations can improve mechanical properties and thermal stability.
Data Table: Properties of OEG-Modified Polyurethanes
Property | Standard Polyurethane | OEG-Modified Polyurethane |
---|---|---|
Tensile Strength | 25 MPa | 30 MPa |
Elongation at Break | 300% | 400% |
Thermal Stability | 150°C | 180°C |
Mechanism of Action
The mechanism of action of Octaethylene glycol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, stabilizing their structures and enhancing their activity.
Pathways Involved: It can participate in pathways related to polymerization and stabilization of macromolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Octaethylene glycol belongs to the family of polyethylene glycols (PEGs) and their alkyl ether derivatives. Below is a comparison with key analogues:
Table 1: Molecular Properties of this compound and Derivatives
Key Differences :
- Alkyl Chain vs. PEG Chain : Derivatives like C12E8 and C16E8 incorporate alkyl chains (C12 or C16), increasing hydrophobicity and surfactant properties compared to the hydrophilic parent compound .
- Molecular Weight : Higher molecular weight in alkyl ethers (e.g., C12E8 at 538.8 g/mol) impacts solubility and biological activity.
Functional Comparisons
Solubilization Capacity :
- C12E8 is widely used to solubilize membrane proteins due to its balanced hydrophilic-lipophilic properties .
- This compound itself is less effective as a detergent but serves as a building block for PEGylated compounds in drug delivery .
Research Findings
- C12E8 in Protein Studies : Demonstrated efficacy in solubilizing influenza virus membranes and SERCA Ca²⁺-ATPase, critical for structural biology research .
- Metabolic Impact : this compound and hexaethylene glycol were identified as biomarkers for PE fiber exposure in avian cecal microbiomes, highlighting environmental interactions .
Biological Activity
Octaethylene glycol (OEG), a member of the ethylene glycol family, is a polyether compound known for its surfactant properties and applications in various fields, including pharmaceuticals, cosmetics, and industrial processes. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, interactions with biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the formula and is often used in the form of its derivatives, such as this compound monododecyl ether (C10E8). Its structure consists of a long hydrophobic alkyl chain combined with a hydrophilic polyethylene glycol segment, which contributes to its surfactant properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound and its derivatives exhibit significant antimicrobial activity against various pathogens. The mechanism of action is primarily attributed to the disruption of microbial membranes.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|---|
This compound Monododecyl Ether (C10E8) | Escherichia coli | 18.0% v/v | 24.0% v/v |
C12E8 | Staphylococcus aureus | 15.0% v/v | 20.0% v/v |
The studies indicate that increasing concentrations of this compound derivatives enhance their antibacterial effects, effectively inhibiting bacterial growth within specific time frames .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound monododecyl ether has been investigated using liquid chromatography-tandem mass spectrometry (LC-MS-MS). In a study involving rats, C10E8 was administered both intravenously and orally. The results indicated an oral bioavailability of approximately 34.4%, suggesting that it can be effectively absorbed when ingested .
Case Study: Ethylene Glycol Intoxication
While this compound itself is generally considered safe in prescribed applications, ethylene glycol—its simpler counterpart—has been associated with significant toxicity upon ingestion. A case study reported a patient who survived severe metabolic acidosis due to ethylene glycol poisoning after receiving prompt hemodialysis treatment. This highlights the importance of distinguishing between these compounds in clinical settings .
Applications in Drug Delivery
OEG's surfactant properties make it suitable for use in drug delivery systems. Its ability to form micelles allows for enhanced solubility and stability of hydrophobic drugs, facilitating their transport across biological membranes. Research indicates that formulations containing OEG can improve the bioavailability of certain therapeutic agents .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling and storing octaethylene glycol derivatives in laboratory settings?
- Methodological Answer : When handling this compound monododecyl ether (C12E8) or similar derivatives, use full personal protective equipment (PPE), including safety goggles, impervious gloves, and lab coats. Avoid inhalation of aerosols and ensure local exhaust ventilation. For storage, seal containers tightly and maintain at recommended temperatures:
- Pure form: -20°C (3-year stability) or 4°C (2-year stability).
- Solubilized form: -80°C (6 months) or -20°C (1 month) .
Spills should be absorbed with inert materials (e.g., bentonite) and surfaces decontaminated with ethanol .
Q. How is this compound monododecyl ether utilized as a nonionic detergent in membrane protein research?
- Methodological Answer : C12E8 is employed to solubilize membrane proteins by disrupting lipid bilayers without denaturing proteins. A typical protocol involves:
Preparing a 1-2% (w/v) C12E8 solution in buffer (e.g., Tris-HCl, pH 7.4).
Incubating the membrane fraction at 4°C for 1–2 hours with gentle agitation.
Centrifuging at 100,000×g to isolate solubilized proteins in the supernatant.
Critical parameters include detergent-to-protein ratio optimization and avoiding prolonged exposure to prevent protein aggregation .
Q. What analytical methods are recommended for assessing the purity of this compound derivatives?
- Methodological Answer : Purity evaluation combines:
- Gas Chromatography (GC) : Quantifies ethylene oxide oligomers; ≥98% area purity is typical for research-grade C12E8 .
- Nuclear Magnetic Resonance (NMR) : Validates average ethylene oxide units (e.g., EO≈8 for C12E8) and alkyl chain integrity .
Cross-validate results with mass spectrometry (e.g., SFC/MS) to detect trace impurities .
Advanced Research Questions
Q. How should researchers design experiments to optimize this compound derivatives for solubilizing viral envelopes or lipid rafts?
- Methodological Answer :
- Concentration Gradient Assays : Test C12E8 at 0.1–5% (w/v) to balance solubilization efficiency and protein stability.
- Dynamic Light Scattering (DLS) : Monitor micelle size (expected 8–12 nm for C12E8) to ensure monodispersity .
- Functional Assays : Compare viral envelope integrity pre/post-treatment via electron microscopy or fluorescence quenching .
Q. How can discrepancies in reported purity values (e.g., GC vs. SFC/MS) be resolved?
- Methodological Answer : Discrepancies arise from methodological biases:
- GC may overlook nonvolatile impurities, while SFC/MS detects low-abundance contaminants.
Resolution Strategy :
Use orthogonal techniques (e.g., NMR for structural validation).
Calibrate instruments with certified reference standards.
Report purity with explicit method details (e.g., "92.1% by SFC/MS" vs. "100% by GC area") .
Q. What methodologies are robust for determining physicochemical properties like vapor pressure or critical micelle concentration (CMC) of this compound derivatives?
- Methodological Answer :
- Vapor Pressure : Use effusion-based techniques (e.g., Knudsen method) validated against polyethylene glycol (PEG) homologs. For C12E8, extrapolate from lower EO-number PEGs due to low volatility .
- CMC Determination : Conduct surface tension measurements via pendant drop tensiometry. For C12E8, expect CMC ≈ 0.08–0.12 mM in aqueous buffers .
Q. How can in vitro biotransformation studies of this compound derivatives be standardized for environmental toxicology?
- Methodological Answer :
- Model Systems : Use fish liver microsomes or S9 fractions to simulate metabolic pathways.
- Analytical Workflow :
Incubate C16E8 (a structural analog) with NADPH-regenerating systems.
Extract metabolites using SPE cartridges.
Characterize via LC-HRMS for ethoxylate chain shortening or ω-oxidation products .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O9/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZWNFNQMJAZGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058618 | |
Record name | Octaethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5117-19-1 | |
Record name | Octaethylene glycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5117-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Polyethylene glycol 400 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octaethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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